molecular formula C19H26N4O2 B2972637 1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one CAS No. 939242-16-7

1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one

Cat. No.: B2972637
CAS No.: 939242-16-7
M. Wt: 342.443
InChI Key: ZKEVROHJCYRWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one is a novel chemical entity of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a pyridin-2(1H)-one core, a motif present in various biologically active compounds, coupled with a 4-methylpiperazine group. The 4-methylpiperazine moiety is a common feature in pharmaceuticals and research compounds, often used to optimize solubility and pharmacokinetic properties . This specific structural combination suggests potential application as an intermediate or building block in the synthesis of more complex molecules, particularly for probing biological pathways. Researchers investigating protein degradation technologies, such as Proteolysis-Targeting Chimeras (PROTACs), may find value in this compound, as similar structures containing pyridine and methylpiperazine components have been utilized in the development of targeted degraders for oncology targets . As a heterocyclic compound, it falls within a class of structures renowned for their diverse biological activities and significance in developing new therapeutic agents . This product is provided for research purposes and is strictly labeled For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-ethyl-4-hydroxy-6-methyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-4-23-14(2)13-16(24)17(19(23)25)18(15-7-5-6-8-20-15)22-11-9-21(3)10-12-22/h5-8,13,18,24H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEVROHJCYRWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=CC=N2)N3CCN(CC3)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one” typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the pyridinone ring or other functional groups, potentially converting them to more saturated forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds like this one are often studied for their potential as enzyme inhibitors or receptor modulators. They might interact with specific proteins or nucleic acids, influencing biological pathways.

Medicine

In medicine, such compounds could be investigated for their therapeutic potential. They might exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making them candidates for drug development.

Industry

Industrially, this compound might be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of “1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one” would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues with Pyridin-2-one Cores

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Piperazine Substituent Aryl/Other Substituent Molecular Weight Key Features
Target Compound Pyridin-2-one 4-Methylpiperazinyl Pyridin-2-yl ~354 (calc.) High polarity due to hydroxy group; moderate lipophilicity from methyl groups
1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one () Pyridin-2-one 4-(4-Fluorophenyl)piperazinyl p-Tolyl 435.5 Increased lipophilicity from fluorophenyl; potential enhanced CNS penetration
1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one () Pyridin-2-one 4-(4-Fluorophenyl)piperazinyl Pyridin-3-yl 422.5 Pyridine positional isomer may alter receptor specificity or solubility
4-hydroxy-1-(2-methoxyethyl)-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one () Pyridin-2-one 4-Methylpiperazinyl Pyridin-2-yl 372.5 2-Methoxyethyl group may improve aqueous solubility compared to ethyl
Key Observations:
  • Piperazine Substitutions: The target’s 4-methylpiperazinyl group balances lipophilicity and metabolic stability.
  • Aryl Group Position : The pyridin-2-yl group in the target compound vs. pyridin-3-yl () may influence hydrogen bonding or π-π stacking interactions with biological targets .
  • Solubility Modifiers : The 2-methoxyethyl group in ’s compound likely enhances solubility compared to the target’s ethyl group, which is critical for oral bioavailability .

Analogues with Heterocyclic Cores

Compounds such as 4H-pyrido[1,2-a]pyrimidin-4-ones () and pyrrolo[3,4-c]pyridine-diones () share structural motifs but differ in core heterocycles. For example:

  • 2-(1,3-benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () replaces the pyridin-2-one core with a pyrimidinone system, which may alter electron distribution and binding affinity .
  • Pyrrolo[3,4-c]pyridine-diones () feature fused rings, likely reducing conformational flexibility compared to the target compound’s simpler pyridinone scaffold .

Biological Activity

1-Ethyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on antimicrobial properties, receptor interactions, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented structurally as follows:

C17H22N4O Molecular Formula \text{C}_{17}\text{H}_{22}\text{N}_4\text{O}\quad \text{ Molecular Formula }

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that it exhibits significant bactericidal effects, particularly against Gram-positive bacteria.

Bacterial Strain MIC (μg/mL) Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis and nucleic acid production
Enterococcus faecalis62.5 - 125Disruption of peptidoglycan synthesis

The compound demonstrated moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, with MBIC values indicating effective biofilm disruption compared to standard antibiotics like ciprofloxacin .

Receptor Interactions

1-Ethyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one has been studied for its interaction with dopamine receptors, particularly the D3 receptor. It acts as a selective agonist, promoting β-arrestin translocation and G protein activation. The compound exhibited an EC50 value of approximately 710 nM, indicating its potency in activating D3 receptor-mediated pathways while showing negligible activity at the D2 receptor .

Study 1: Antimicrobial Efficacy

In a controlled study, the compound was tested against clinical isolates of MRSA. Results indicated that it effectively inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting a potential for development as a new therapeutic agent .

Study 2: Dopamine Receptor Agonism

Another study focused on the compound's role as a D3 receptor agonist. The findings revealed that it could selectively activate the D3 receptor without significant side effects associated with D2 receptor activation, which is crucial for developing treatments with fewer neurological side effects .

Structure-Activity Relationships (SAR)

The SAR analysis indicated that modifications to the piperazine and pyridine moieties significantly influence biological activity. For instance, variations in substituents on the piperazine ring enhanced both antimicrobial and receptor binding activities. A systematic exploration of these modifications could lead to more potent derivatives.

Q & A

Q. How can researchers design a robust synthetic route for this compound, considering its complex heterocyclic structure?

  • Methodological Answer : A multi-step synthesis approach is recommended. Start with the preparation of the pyridin-2-ylmethyl intermediate via nucleophilic substitution, followed by coupling with a 4-methylpiperazine derivative. Key steps include:
  • Intermediate purification : Use column chromatography with silica gel and optimized solvent systems (e.g., ethyl acetate/hexane gradients) to isolate reactive intermediates .
  • Catalyst selection : For coupling reactions, consider palladium-based catalysts (e.g., Pd(OAc)₂) or acid-mediated conditions, as demonstrated in analogous piperazine-pyridine hybrid syntheses .
  • Yield optimization : Adjust reaction temperature (e.g., 60–80°C for 12–24 hours) and stoichiometry of reagents (1:1.2 molar ratio for amine coupling) to enhance efficiency .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

  • Methodological Answer : Combine chromatographic and spectroscopic methods:
  • HPLC with UV detection : Use a C18 column and mobile phase (acetonitrile/0.1% trifluoroacetic acid) for purity assessment. Retention time and peak symmetry help identify impurities .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode) with <2 ppm error .
  • NMR spectroscopy : Assign peaks using ¹H/¹³C NMR in deuterated DMSO or CDCl₃. Key signals include the pyridin-2-yl proton (δ 8.2–8.5 ppm) and piperazine methyl group (δ 2.3–2.5 ppm) .

Q. How can the hydrolytic stability of the ethyl and methyl ester groups in this compound be evaluated?

  • Methodological Answer : Conduct kinetic studies under controlled pH and temperature:
  • Buffer systems : Use ammonium acetate (pH 6.5) or phosphate buffers (pH 7.4) to simulate physiological conditions .
  • Sampling intervals : Collect aliquots at 0, 24, 48, and 72 hours for HPLC analysis to quantify degradation products .
  • Activation energy calculation : Perform Arrhenius plots using rate constants at 25°C, 37°C, and 50°C to predict shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar piperazine-pyridine hybrids?

  • Methodological Answer : Address discrepancies via systematic SAR (Structure-Activity Relationship) studies:
  • Substituent variation : Synthesize analogs with modified piperazine (e.g., 4-phenylpiperazine) or pyridine (e.g., 3-nitro substitution) groups to isolate critical pharmacophores .
  • In vitro assays : Compare IC₅₀ values across standardized assays (e.g., CRF-1 receptor antagonism) to validate target specificity .
  • Data normalization : Control for assay variables (e.g., cell line viability, ATP levels) using reference standards like 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl] derivatives .

Q. What experimental strategies can elucidate the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Adopt a tiered approach from the INCHEMBIOL project framework :
  • Phase 1 (Lab-scale) : Measure logP (octanol-water partitioning) and hydrolysis half-life under UV light (λ = 254 nm) to assess persistence .
  • Phase 2 (Ecosystem modeling) : Use HPLC-MS/MS to detect metabolite formation (e.g., hydroxylated derivatives) in simulated freshwater systems .
  • Phase 3 (Toxicity profiling) : Perform Daphnia magna acute toxicity tests (EC₅₀) and algae growth inhibition assays .

Q. How can molecular docking studies be optimized to predict the binding affinity of this compound to neurological targets?

  • Methodological Answer : Follow protocols validated for CRF-1 receptor antagonists :
  • Protein preparation : Retrieve the CRF-1 receptor structure (PDB ID: 4K5Y) and optimize protonation states using molecular dynamics (MD) simulations .
  • Grid generation : Define binding pockets around residues Gln⁷⁸⁵ and Tyr⁵⁰⁴ for docking with AutoDock Vina .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from radioligand displacement assays .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Focus on process chemistry principles:
  • Solvent selection : Replace dichloromethane (environmental concerns) with ethyl acetate or 2-MeTHF for safer large-scale reactions .
  • Catalyst recycling : Test immobilized catalysts (e.g., Pd on carbon) to reduce metal leaching .
  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize critical parameters (e.g., temperature, stirring rate) and minimize batch variability .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., TLC vs. HPLC for purity) and replicate studies across independent labs .
  • Safety Considerations : Refer to GHS-compliant protocols for handling hazardous intermediates (e.g., chlorinated byproducts) and ensure proper ventilation during reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.